molecular formula C23H22N2O4 B11167683 N-[2-(benzylcarbamoyl)phenyl]-2,6-dimethoxybenzamide

N-[2-(benzylcarbamoyl)phenyl]-2,6-dimethoxybenzamide

Cat. No.: B11167683
M. Wt: 390.4 g/mol
InChI Key: OIWOABANHOJSQW-UHFFFAOYSA-N
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Description

N-[2-(benzylcarbamoyl)phenyl]-2,6-dimethoxybenzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylcarbamoyl)phenyl]-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylcarbamoyl)phenyl]-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylcarbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylcarbamoyl derivatives.

Scientific Research Applications

N-[2-(benzylcarbamoyl)phenyl]-2,6-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(benzylcarbamoyl)phenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(benzylcarbamoyl)phenyl]-2,4-dichlorobenzamide
  • N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide
  • N-[2-(benzylcarbamoyl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide

Uniqueness

N-[2-(benzylcarbamoyl)phenyl]-2,6-dimethoxybenzamide stands out due to its unique combination of benzylcarbamoyl and dimethoxybenzamide groups, which confer distinct chemical reactivity and potential applications. Its specific structural features make it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-(benzylcarbamoyl)phenyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C23H22N2O4/c1-28-19-13-8-14-20(29-2)21(19)23(27)25-18-12-7-6-11-17(18)22(26)24-15-16-9-4-3-5-10-16/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

OIWOABANHOJSQW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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